

Urb937 and potential interactions with other compounds

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Compound of Interest				
Compound Name:	Urb937			
Cat. No.:	B584721	Get Quote		

URB937 Technical Support Center

Welcome to the technical support center for **URB937**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **URB937** in your experiments. Here you will find troubleshooting advice and frequently asked questions in a straightforward question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **URB937**?

URB937 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] A key feature of **URB937** is that it is peripherally restricted, meaning it does not readily cross the blood-brain barrier.[1][3][4] This is due to its active extrusion from the central nervous system (CNS) by the ATP-binding cassette transporter G2 (ABCG2).[3][4] By inhibiting FAAH in peripheral tissues, **URB937** increases the local concentration of anandamide, which then activates peripheral cannabinoid type 1 (CB1) receptors to exert its effects, primarily analgesia.[1][3][5]

Q2: What is the selectivity profile of **URB937**?

URB937 displays a high degree of target selectivity for FAAH. It has been shown to have negligible activity against FAAH-2 and other cannabinoid-related targets.[6] In vivo preclinical studies have demonstrated its high target selectivity.[7][8]



Q3: Can **URB937** have effects on other signaling pathways besides the endocannabinoid system?

While the primary effects of **URB937** are mediated through the enhancement of anandamide signaling at CB1 receptors, there is some evidence suggesting potential indirect effects on other pathways. FAAH can also hydrolyze other bioactive lipids, such as palmitoylethanolamide (PEA).[9] Increased levels of PEA, which does not act on cannabinoid receptors, may activate other receptors like peroxisome proliferator-activated receptors (PPARs), which are known to have anti-inflammatory effects.[9]

Troubleshooting Guide

Issue 1: Suboptimal or lack of analgesic effect in animal models.

- Possible Cause 1: Incorrect Dosage.
 - Solution: Ensure the dose is within the effective range reported in the literature. For instance, in rodent models of inflammatory pain, oral doses of 0.1-3 mg/kg have shown dose-dependent anti-hyperalgesic effects.[3] For trigeminal neuralgia models in rats, an intraperitoneal dose of 1 mg/kg has been used.[9]
- Possible Cause 2: Inappropriate Vehicle or Poor Solubility.
 - Solution: URB937 is a lipophilic compound. A common vehicle for oral administration in rats consists of 10% PEG-400, 10% Tween-80, and 80% saline.[7][8] For intraperitoneal injections, suspending the compound in a suitable vehicle is crucial for bioavailability.
- Possible Cause 3: Model-Specific Efficacy.
 - Solution: The analgesic effects of URB937 may vary depending on the pain model. It has shown efficacy in models of inflammatory, neuropathic, and visceral pain.[1][3][5][9]
 However, it may not have generalized anti-nociceptive effects in all models, such as the hot plate test.[5] Review the literature to confirm the suitability of your chosen model.

Issue 2: Unexpected central nervous system (CNS) effects.

Possible Cause 1: Compromised Blood-Brain Barrier (BBB).



- Solution: In certain disease models, the integrity of the BBB may be compromised, potentially allowing for greater CNS penetration of URB937.[9] It is important to consider the potential for BBB disruption in your experimental model.
- Possible Cause 2: Interaction with ABCG2 Transporter Inhibitors.
 - Solution: Co-administration of URB937 with compounds that inhibit the ABCG2 transporter
 will increase its brain penetration and could lead to central effects.[4] For example, the
 selective Abcg2 inhibitor Ko-143 has been shown to increase the ability of URB937 to
 inhibit brain FAAH activity.[4]

Issue 3: Variability in experimental results.

- Possible Cause 1: Differences in Animal Strain, Sex, or Age.
 - Solution: Pharmacokinetic and pharmacodynamic profiles can vary between different animal strains and sexes.[4] Ensure consistency in the animals used for your experiments.
 While URB937 has been shown to be effective in both male and female rodents, it's important to note that tissue levels of the Abcg2 transporter can differ between sexes.[4]
- Possible Cause 2: Inconsistent Drug Preparation.
 - Solution: Prepare URB937 solutions fresh for each experiment to ensure stability and consistent concentrations.[7][8]

Quantitative Data Summary

Table 1: In Vitro and In Vivo Potency of URB937



Parameter	Species	Tissue/Enzyme	Value	Reference
IC50	-	FAAH	26.8 nM	[6]
ED50 (FAAH Inhibition)	Rat (male)	Liver	0.9 mg/kg (oral)	[7][8]
ED50 (FAAH Inhibition)	Rat (male)	Brain	20.5 mg/kg (oral)	[7][8]
ED50 (FAAH Inhibition)	Mouse (female)	Liver	0.2 mg/kg (s.c.)	[4]
ED50 (FAAH Inhibition)	Mouse (female)	Brain	48 mg/kg (s.c.)	[4]

Table 2: Pharmacokinetic Parameters of URB937 in Male Rats (3 mg/kg, oral)

Parameter	Value	Reference
Cmax	159.47 ng/mL	[7]
Tmax	1 hour	[7]
t1/2	~3 hours	[7][8]
Oral Bioavailability (F)	36%	[7][8][10]

Experimental Protocols

Protocol 1: Preparation of URB937 for Oral Administration in Rats

- Vehicle Preparation: Prepare a vehicle solution consisting of 10% polyethylene glycol 400 (PEG-400), 10% Tween-80, and 80% saline.[7][8]
- URB937 Dissolution: Dissolve URB937 in the vehicle to the desired concentration.
- Administration: Administer the solution to rats via oral gavage at a volume of 10 ml/kg.[7][8]







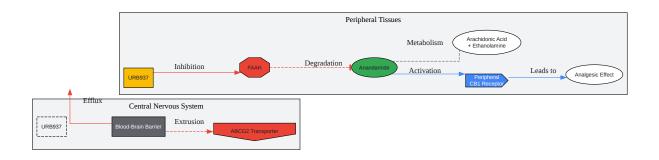
• Preparation Timing: Prepare stock solutions immediately before the experiments and discard any unused solution.[7][8]

Protocol 2: Quantification of URB937 in Rodent Tissues by LC/MS-MS

- Tissue Homogenization and Protein Precipitation: Homogenize tissue samples and precipitate proteins using excess cold methanol.
- Internal Standard: Add a close structural analogue, such as URB597, to serve as an internal standard.[7]
- Lipid Removal: Elute the supernatants through Captiva EMR-Lipid cartridges to remove interfering lipids.
- Sample Concentration and Analysis: Concentrate the samples and subject them to liquid chromatography-tandem mass spectrometry (LC/MS-MS) analysis.
- LC/MS-MS Parameters: A detailed protocol for the LC/MS-MS method, including column type, mobile phase composition, and gradient conditions, has been published.[7][8] Multiple reaction monitoring (MRM) transitions for URB937 are m/z 355.4 > 230.1.[7]

Visualizations

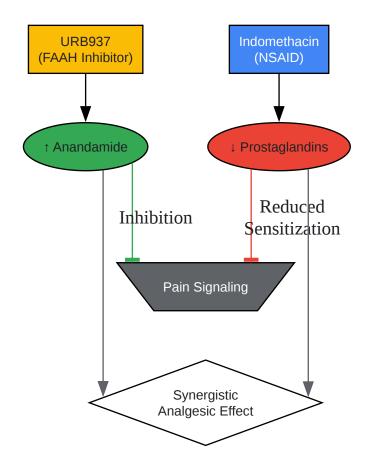




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Caption: Mechanism of action of peripherally restricted FAAH inhibitor URB937.

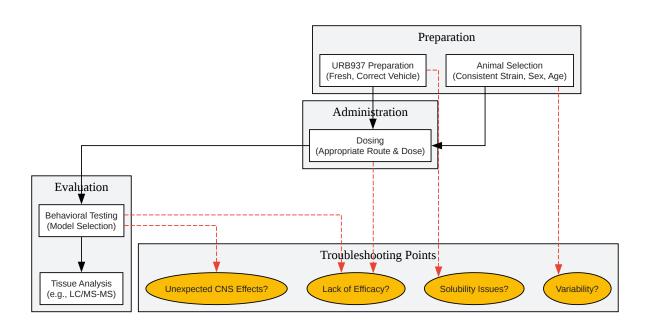




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Caption: Synergistic interaction between **URB937** and Indomethacin.





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Caption: Experimental workflow with key troubleshooting checkpoints.

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